N-ethyl-N-(4-methyloxazol-2-yl)acetamide
Description
N-Ethyl-N-(4-methyloxazol-2-yl)acetamide is a heterocyclic acetamide derivative characterized by an oxazole ring substituted with a methyl group at the 4-position and an ethyl group attached to the acetamide nitrogen. Oxazole-based compounds are of significant interest in medicinal and synthetic chemistry due to their electron-rich aromatic systems, which enable diverse reactivity and biological interactions .
Properties
CAS No. |
57067-93-3 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
N-ethyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C8H12N2O2/c1-4-10(7(3)11)8-9-6(2)5-12-8/h5H,4H2,1-3H3 |
InChI Key |
GNPDBSNHHXTTNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC(=CO1)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(4-methyloxazol-2-yl)acetamide typically involves the reaction of 2-amino-4-methyl-oxazole with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the oxazole attacks the ethyl bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(4-methyloxazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-N-(4-methyloxazol-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, inhibiting their activity. The compound can also modulate signaling pathways by binding to receptors and altering their function. These interactions result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-ethyl-N-(4-methyloxazol-2-yl)acetamide and related acetamide derivatives:
Key Observations:
Heterocyclic Influence: The oxazole ring in this compound provides electron-rich aromaticity, contrasting with the sulfur-containing thiazole in N-(thiazol-2-yl)acetamide. Thiazole derivatives exhibit stronger intermolecular interactions (e.g., C–H⋯S) in crystal structures , whereas oxazole analogs may prioritize C–H⋯O/N interactions .
Substituent Effects: Electron-withdrawing groups: The nitro and sulfonyl groups in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide significantly lower electron density at the acetamide core, increasing acidity and oxidative stability . In contrast, the ethyl group in the target compound is electron-donating, which may elevate basicity. Polarity: The cyano group in 2-cyano-N-(oxazol-2-yl)acetamide increases polarity (logP ~1.2 predicted), whereas the ethyl and methyl substituents in the target compound likely raise logP (~2.5–3.0), favoring lipid bilayer penetration .
Synthetic Pathways: N-(Thiazol-2-yl)acetamide and 2-cyano-N-(oxazol-2-yl)acetamide are synthesized via condensation of 2-aminothiazole/oxazole with acetylating agents in ethanol with triethylamine catalysis . The target compound may follow a similar route using 4-methyl-2-aminooxazole and ethyl acetylimidazole. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide employs acetic anhydride for acetylation under reflux , a method adaptable to the target compound if reactive intermediates are stabilized.
Physicochemical Stability :
- Sulfur-containing analogs (e.g., thiazole derivatives) may exhibit lower thermal stability due to weaker C–S bonds compared to oxazole-based compounds. The methyl and ethyl groups in the target compound likely enhance steric protection against hydrolysis .
Research Findings and Data Tables
Table 1: Spectral Data Comparison of Selected Acetamides
Table 2: Predicted Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-ethyl-N-(4-methyloxazol-2-yl)acetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including oxazole ring formation via cyclization of hydrazides with carboxylic acids under dehydrating conditions (e.g., POCl₃ or H₂SO₄ catalysis), followed by N-alkylation with ethyl bromide. Optimization strategies include:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency during alkylation .
- Catalyst screening : Triethylamine or DMAP can accelerate reaction rates .
- Validation : Use HPLC (>95% purity) and ¹H/¹³C NMR to confirm intermediate and final product structures .
Q. How can the structural integrity of This compound be confirmed post-synthesis?
- Methodological Answer : Employ a combination of:
- X-ray crystallography : For unambiguous determination of the oxazole-amide framework (using SHELXL for refinement) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 211.12) .
- Vibrational spectroscopy : FT-IR peaks at 1660–1680 cm⁻¹ (C=O stretch) and 1520–1550 cm⁻¹ (oxazole ring vibrations) .
Q. What analytical techniques are recommended for detecting impurities in This compound?
- Methodological Answer :
- Reverse-phase HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to separate unreacted precursors or byproducts .
- Tandem LC-MS : Identify impurities with mass accuracy <5 ppm .
- DSC/TGA : Monitor thermal stability to detect degradation products above 200°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values) for This compound across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (e.g., 48 hr) to reduce variability .
- Validate purity : Impurities >2% can skew results; re-test batches with LC-MS-certified purity .
- Cross-reference with SAR : Compare structural analogs (e.g., oxazole-amide derivatives in ) to identify trends in substituent effects.
Q. What computational strategies are effective for predicting the binding affinity of This compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 for anti-inflammatory studies) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors from PubChem data .
Q. How can researchers design experiments to elucidate the metabolic pathways of This compound in vitro?
- Methodological Answer :
- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor; terminate reactions at 0, 15, 30, 60 min .
- Metabolite identification : UPLC-QTOF-MS in positive ion mode to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- CYP inhibition assays : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways .
Q. What strategies mitigate challenges in crystallizing This compound for structural studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
